

# Spectroscopic data (NMR, IR, Mass Spec) of 5-Chloro-2-mercaptobenzothiazole.

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## Compound of Interest

Compound Name: 5-Chloro-2-mercaptobenzothiazole

Cat. No.: B1225071

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An In-depth Technical Guide to the Spectroscopic Data of **5-Chloro-2-mercaptobenzothiazole**

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-mercaptobenzothiazole** (CMBT), a compound used in various chemical syntheses and analytical applications, such as a matrix in mass spectrometry.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information and the experimental protocols for obtaining such data.

## Chemical Structure and Properties

- IUPAC Name: 5-chloro-3H-1,3-benzothiazole-2-thione<sup>[2]</sup>
- Synonyms: 5-Chloro-2-benzothiazolethiol, CMBT<sup>[3][4]</sup>
- CAS Number: 5331-91-9<sup>[5]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClNS<sub>2</sub><sup>[2][6]</sup>
- Molecular Weight: 201.70 g/mol <sup>[2][4][6]</sup>
- Appearance: Pale cream to cream powder<sup>[5]</sup>

## Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Chloro-2-mercaptobenzothiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is crucial for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d<sub>6</sub> or Acetone-d<sub>6</sub>.<sup>[7][8]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Proton Type	Expected Chemical Shift (δ, ppm)	Notes
Aromatic Protons (3H)	7.0 - 8.0	The protons on the benzene ring will appear as multiplets or doublets, influenced by their position relative to the chlorine and thiazole ring.

| Thiol/Thione Proton (1H) | Broad singlet, variable | The position of the N-H or S-H proton is dependent on solvent, concentration, and temperature. It exists in tautomeric equilibrium between the thione and thiol forms. |

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Carbon Type	Expected Chemical Shift (δ, ppm)	Notes
C=S (Thione)	180 - 200	The thiocarbonyl carbon is typically found significantly downfield.

| Aromatic Carbons (6C) | 110 - 155 | Six distinct signals are expected for the carbons of the benzothiazole ring system. The carbon bearing the chlorine atom and the carbons of the heterocyclic ring will have characteristic shifts. |

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Solid samples are often prepared as KBr pellets or thin films.[\[2\]](#)[\[9\]](#)

Table 3: Key IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
<b>N-H</b>	<b>Stretching</b>	<b>3100 - 3400 (broad)</b>
Aromatic C-H	Stretching	3000 - 3100
C=S (Thione)	Stretching	1050 - 1250
C=N	Stretching	1600 - 1650
Aromatic C=C	Stretching	1450 - 1600

| C-Cl | Stretching | 600 - 800 |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.[\[10\]](#)

Table 4: Mass Spectrometry Data

Ion Type	Expected m/z	Notes
Molecular Ion [M] <sup>+</sup>	201	Corresponds to the molecule with the most abundant isotopes ( <sup>35</sup> Cl).
Isotopic Peak [M+2] <sup>+</sup>	203	A characteristic peak for chlorine-containing compounds, approximately one-third the intensity of the [M] <sup>+</sup> peak, corresponding to the <sup>37</sup> Cl isotope.

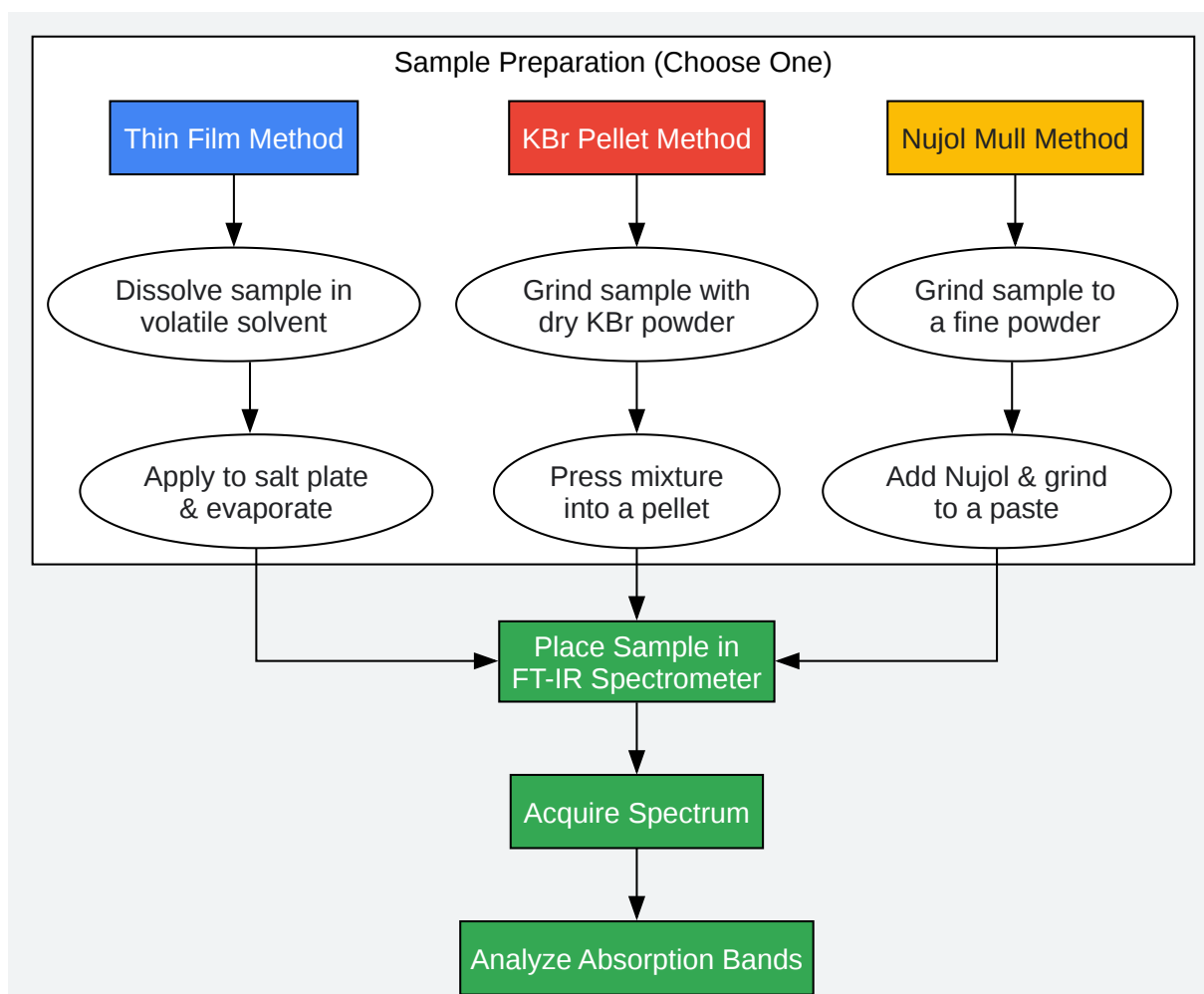
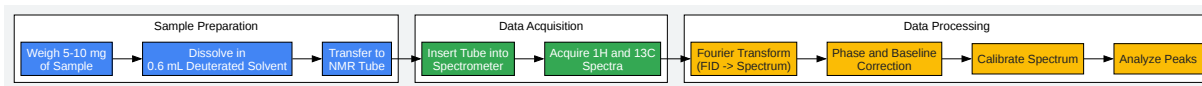
| Exact Mass | 200.947369 | High-resolution mass spectrometry can confirm the elemental formula C<sub>7</sub>H<sub>4</sub>ClNS<sub>2</sub>.[\[2\]](#)[\[8\]](#) |

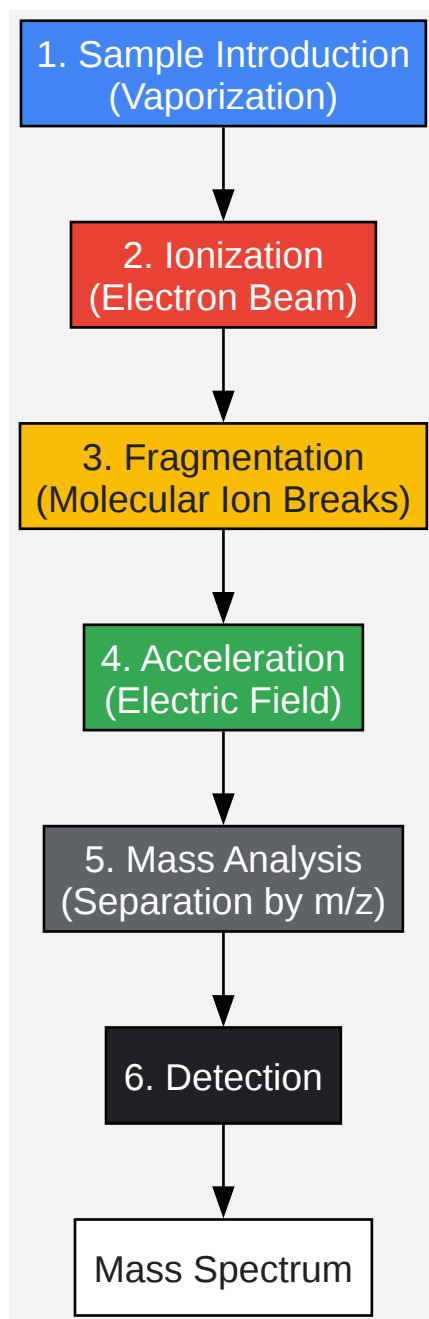
## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### NMR Spectroscopy Protocol (for solid samples)

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-Chloro-2-mercaptobenzothiazole** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[\[11\]](#) Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Data Acquisition:** Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz).[\[12\]](#) Typical parameters for <sup>1</sup>H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a wider spectral window and a longer relaxation delay (2-5 seconds) are used, often with proton decoupling to simplify the spectrum.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.





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